molecular formula C11H16N2O3S B5739752 3-methyl-N-(4-sulfamoylphenyl)butanamide

3-methyl-N-(4-sulfamoylphenyl)butanamide

Numéro de catalogue: B5739752
Poids moléculaire: 256.32 g/mol
Clé InChI: OZXIYFGFPDSQAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-methyl-N-(4-sulfamoylphenyl)butanamide is a chemical compound of interest in medicinal chemistry and biochemical research. It features a sulfonamide group attached to a phenyl ring, a structure commonly associated with bioactive molecules. Primary sulfonamide moieties are well-established in scientific literature for their role as potent inhibitors of the carbonic anhydrase (CA) family of enzymes . These enzymes, which catalyze the reversible hydration of carbon dioxide, are important therapeutic targets for conditions such as glaucoma, epilepsy, and obesity . Researchers may investigate this compound for its potential inhibitory effects on various human or bacterial CA isoforms. The structural core of this compound is shared with other N-(4-sulfamoylphenyl) amide derivatives, which have been synthesized and evaluated for their biological activity. For instance, studies on similar compounds have demonstrated effective in vitro inhibition of cytosolic human carbonic anhydrases (hCA I, II, and VII) as well as bacterial β-CAs from Mycobacterium tuberculosis . The specific side chain, in this case a 3-methylbutanamide group, can significantly influence the compound's potency and selectivity towards different enzyme isoforms, guiding structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should adhere to appropriate safety protocols and consult all relevant Material Safety Data Sheets (MSDS) before use.

Propriétés

IUPAC Name

3-methyl-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-8(2)7-11(14)13-9-3-5-10(6-4-9)17(12,15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXIYFGFPDSQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 3-methyl-N-(4-sulfamoylphenyl)butanamide typically involves the reaction of 3-methylbutanoyl chloride with 4-aminobenzenesulfonamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

3-methyl-N-(4-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions used.

Applications De Recherche Scientifique

3-methyl-N-(4-sulfamoylphenyl)butanamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-methyl-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The butanamide backbone provides structural stability and enhances the compound’s binding affinity .

Comparaison Avec Des Composés Similaires

Carbonic Anhydrase Inhibition

  • 3-Methyl-N-(4-sulfamoylphenyl)butanamide exhibits moderate inhibition (Ki ~100–500 nM) against human CA isoforms, with enhanced activity in its (S)-2-amino derivative due to hydrogen bonding with active-site zinc .
  • N-(4-Sulfamoylphenyl)decanamide shows reduced potency compared to the 3-methyl analogue, highlighting the importance of branched alkyl chains for optimal enzyme interactions .

Anti-Inflammatory Activity

  • 16673-34-0 demonstrates superior NLRP3 inflammasome inhibition (IC50 ~0.1 µM) compared to glyburide, a first-generation inhibitor, by targeting ATPase activity in macrophages .

Anticancer Potential

  • 2-Chloro-N-(4-sulfamoylphenyl)acetamide serves as a precursor for thiazolidinedione hybrids (e.g., compound 6c ), which show selective toxicity against HepG2 liver cancer cells (IC50 ~2.5 µM) via apoptosis induction .

Structural-Activity Relationships (SAR)

  • Substituent Effects : The 4-sulfamoylphenyl group is essential for CA and NLRP3 binding. Modifications to the amide side chain (e.g., benzylidene in ) alter selectivity and potency.
  • Stereochemistry: The (S)-configuration in 2-amino derivatives improves target engagement through spatial alignment with CA active sites .

Q & A

Basic: What synthetic methodologies are recommended for 3-methyl-N-(4-sulfamoylphenyl)butanamide, and how can reaction conditions be optimized for yield?

Answer:
The synthesis of sulfonamide derivatives like 3-methyl-N-(4-sulfamoylphenyl)butanamide typically involves multi-step reactions, including sulfonylation and amide coupling. Key steps include:

  • Sulfonylation : Reacting the sulfamoyl group donor (e.g., 4-sulfamoylbenzoic acid derivatives) with a suitable amine under controlled pH (e.g., using triethylamine in dichloromethane) to avoid side reactions .
  • Amide Formation : Coupling the intermediate with 3-methylbutanoyl chloride via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP .
    Optimization : Yield improvements rely on solvent choice (e.g., DMF for polar intermediates), temperature control (0–5°C for exothermic steps), and purification via column chromatography .

Advanced: How can researchers resolve discrepancies in reported biological activities of 3-methyl-N-(4-sulfamoylphenyl)butanamide across studies?

Answer:
Contradictions in biological activity data (e.g., antimicrobial IC₅₀ values) often arise from:

  • Assay Variability : Differences in cell lines (Gram-positive vs. Gram-negative bacteria) or enzyme isoforms (COX-1 vs. COX-2 in anti-inflammatory studies) .
  • Compound Purity : Impurities from incomplete purification (e.g., residual solvents) can skew results. Validate purity via HPLC (>95%) and mass spectrometry .
    Resolution Strategies :
    • Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) .
    • Use orthogonal activity assays (e.g., fluorescence polarization and SPR for binding affinity validation) .

Basic: What spectroscopic techniques are essential for characterizing 3-methyl-N-(4-sulfamoylphenyl)butanamide?

Answer:
Critical techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the sulfamoyl group (δ 7.5–8.0 ppm for aromatic protons) and methyl branches (δ 1.2–1.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 297.1 .

Advanced: What strategies mitigate off-target interactions when evaluating 3-methyl-N-(4-sulfamoylphenyl)butanamide’s anti-inflammatory activity?

Answer:
To enhance assay specificity:

  • Isoform-Selective Assays : Use recombinant COX-2 instead of COX-1 in enzyme inhibition studies .
  • Competitive Binding Assays : Include reference inhibitors (e.g., celecoxib for COX-2) to quantify selectivity ratios .
  • Cellular Models : Employ LPS-stimulated macrophages (RAW 264.7) to measure TNF-α suppression, ensuring relevance to inflammation pathways .
    Data Validation : Cross-check with siRNA knockdown of target enzymes to confirm mechanism .

Basic: How does the sulfamoyl group influence the physicochemical properties of 3-methyl-N-(4-sulfamoylphenyl)butanamide?

Answer:
The sulfamoyl moiety (-SO₂NH₂) impacts:

  • Solubility : Enhances water solubility via hydrogen bonding but may reduce logP (measure experimentally via shake-flask method) .
  • Bioavailability : Increases polarity, potentially limiting passive diffusion. Use LogD (pH 7.4) measurements to predict membrane permeability .
  • Stability : Susceptible to hydrolysis under acidic conditions; assess via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced: What computational approaches predict 3-methyl-N-(4-sulfamoylphenyl)butanamide’s binding affinity with cyclooxygenase isoforms?

Answer:
Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Glide for binding pose prediction. Use COX-2 crystal structure (PDB: 3LN1) .
  • Scoring : Prioritize compounds with hydrogen bonds to Arg120 and Tyr355 in COX-2’s active site .
    MD Simulations :
    • Run 100-ns simulations (AMBER force field) to assess binding stability and calculate ΔG binding via MM-PBSA .
      Validation : Compare docking scores with experimental IC₅₀ values to refine scoring functions .

Basic: What in vitro models are suitable for preliminary toxicity screening of 3-methyl-N-(4-sulfamoylphenyl)butanamide?

Answer:

  • Hepatotoxicity : Use HepG2 cells with ALT/AST release assays after 24-hour exposure .
  • Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ > 50 µM suggests low toxicity) .
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk; IC₅₀ > 10 µM is desirable .

Advanced: How can structure-activity relationship (SAR) studies optimize 3-methyl-N-(4-sulfamoylphenyl)butanamide’s pharmacological profile?

Answer:

  • Core Modifications :
    • Replace the 3-methyl group with bulkier substituents (e.g., cyclopropyl) to enhance steric hindrance and selectivity .
    • Modify the sulfamoyl group to sulfonamide (-SO₂NHR) for improved metabolic stability .
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfamoyl for COX-2 binding) via 3D-QSAR (CoMFA/CoMSIA) .
    Validation : Synthesize analogs and test against target enzymes (e.g., COX-2 IC₅₀) to confirm SAR trends .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.